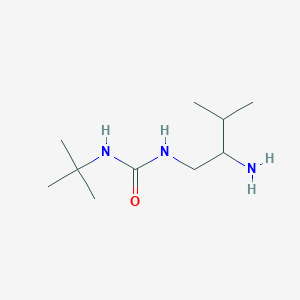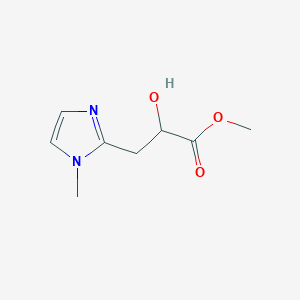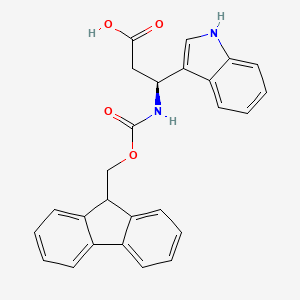![molecular formula C6H7N5 B13530870 5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine](/img/structure/B13530870.png)
5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine: is a heterocyclic compound containing nitrogen atoms in its structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the palladium-catalyzed cross-coupling of 4-iodo-6-methoxy-5-nitropyrimidine with trimethyl(tributylstannylethynyl)silane, followed by the construction of the pyrrolo ring .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the pyrrolo[3,2-d]pyrimidine core.
Substitution: Nucleophilic substitution reactions are common, where amino groups can be replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of this compound.
Applications De Recherche Scientifique
Chemistry: In chemistry, 5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: This compound has shown promise as a kinase inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs). It has been evaluated for its anti-proliferative activities against human breast cancer cells and human gastric cancer cells . Additionally, it has been studied for its potential to induce apoptosis in cancer cells by targeting specific molecular pathways .
Industry: In the industrial sector, this compound and its derivatives are explored for their potential use in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as cyclin-dependent kinases. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells. This is achieved through the modulation of proapoptotic proteins like caspase-3 and Bax, and the downregulation of anti-apoptotic proteins like Bcl-2 .
Comparaison Avec Des Composés Similaires
5H-pyrrolo[2,3-d]pyrimidine-2,4-diamine: This compound has a similar structure but differs in the position of the nitrogen atoms in the pyrimidine ring.
2-Chloro-N-cyclopropyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine: This derivative has a chlorine atom and a cyclopropyl group attached, which can alter its biological activity.
Uniqueness: 5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine is unique due to its specific arrangement of nitrogen atoms and amino groups, which contribute to its potent kinase inhibitory activity. Its ability to induce apoptosis in cancer cells through specific molecular pathways sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C6H7N5 |
|---|---|
Poids moléculaire |
149.15 g/mol |
Nom IUPAC |
5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C6H7N5/c7-5-4-3(1-2-9-4)10-6(8)11-5/h1-2,9H,(H4,7,8,10,11) |
Clé InChI |
ISSMDAFGDCTNDV-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC2=C1N=C(N=C2N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[(2R)-1-butylpyrrolidin-2-yl]methanamine](/img/structure/B13530830.png)






![O-[(2-chloro-4-fluorophenyl)methyl]hydroxylamine](/img/structure/B13530866.png)

